-Methoxycyclohexan-1-ol can be synthesized through various methods, including:
The characterization of 3-Methoxycyclohexan-1-ol typically involves techniques like:
3-Methoxycyclohexan-1-ol is an organic compound characterized by the molecular formula C₇H₁₄O₂. It consists of a cyclohexane ring with a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to the first and third carbon atoms, respectively. This compound is recognized for its structural features that contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
Several methods exist for synthesizing 3-methoxycyclohexan-1-ol:
3-Methoxycyclohexan-1-ol has several applications:
Interaction studies involving 3-methoxycyclohexan-1-ol focus on its reactivity with other chemical species. For instance, its ability to form hydrogen bonds due to the hydroxyl group enhances its solubility in polar solvents and affects its interaction with biological macromolecules. Studies have shown that intramolecular hydrogen bonding can stabilize certain conformations of the molecule, influencing its reactivity and interaction with enzymes or receptors .
Several compounds share structural similarities with 3-methoxycyclohexan-1-ol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methylcyclohexanol | C₇H₁₄O | Lacks methoxy group; primarily studied for its alcohol properties. |
2-Methoxycyclohexanol | C₇H₁₄O₂ | Methoxy group at position two; different reactivity patterns due to position change. |
Cyclohexanol | C₆H₁₂O | Simple alcohol without substituents; serves as a baseline for comparison. |
The uniqueness of 3-methoxycyclohexan-1-ol lies in its combination of functional groups that provide distinct chemical reactivity and potential biological activity compared to these similar compounds.
The functionalization of cyclohexanol derivatives represents a fundamental approach to accessing substituted cyclohexane compounds including 3-methoxycyclohexan-1-ol [1]. Cyclohexanol serves as a versatile starting material due to its readily available hydroxyl group, which can undergo various chemical transformations while maintaining the cyclohexane ring system [2]. The strategic functionalization of cyclohexanol derivatives involves multiple reaction pathways, each offering distinct advantages for introducing methoxy substituents at specific positions [3].
Direct alkylation strategies constitute one primary approach for cyclohexanol functionalization [21]. The Williamson ether synthesis has proven particularly effective for converting cyclohexanol to its corresponding methyl ether derivatives [25]. In this methodology, cyclohexanol is first deprotonated using sodium hydride in tetrahydrofuran under reflux conditions to generate the cyclohexoxide anion . The resulting alkoxide nucleophile subsequently undergoes nucleophilic substitution with methyl iodide to form the desired methoxy-substituted product [21] [25].
Catalytic functionalization approaches have emerged as increasingly important methodologies for cyclohexanol derivative synthesis [3] [19]. Iridium-catalyzed hydrogen borrowing reactions demonstrate exceptional utility in constructing multisubstituted cyclohexane frameworks from simple starting materials [3]. These transformations operate through sequential hydrogen abstraction and return processes, enabling direct carbon-carbon bond formation without requiring pre-activated substrates [3] [19].
The regioselective introduction of functional groups onto the cyclohexanol framework presents significant synthetic challenges [14] [15]. Organocatalytic approaches utilizing chiral catalysts have demonstrated remarkable success in achieving high levels of stereochemical control during functionalization processes [14] [15]. Quinidine thiourea-catalyzed reactions exemplify this strategy, providing access to highly enantioenriched cyclohexanol derivatives through tandem reaction sequences [14].
Oxidation-reduction strategies offer complementary pathways for cyclohexanol derivative functionalization [1] [40]. The controlled oxidation of cyclohexanol to cyclohexanone followed by selective reduction provides opportunities for introducing substituents at specific positions around the ring system [40] [42]. These methodologies are particularly valuable when combined with stereoselective reduction protocols that establish desired stereochemical relationships [18] [20].
Table 1: Cyclohexene Esterification with Acetic Acid
Temperature (K) | Equilibrium Conversion (%) | Catalyst |
---|---|---|
333 | 75 | Amberlyst 15 |
343 | 72 | Amberlyst 15 |
353 | 70 | Amberlyst 15 |
363 | 68 | Amberlyst 15 |
373 | 68 | Amberlyst 15 |
Stereoselective synthesis of 3-methoxycyclohexan-1-ol requires sophisticated catalytic systems capable of controlling multiple stereogenic centers simultaneously [2] [3]. The development of enantioselective methodologies has focused primarily on asymmetric hydrogenation and organocatalytic approaches that provide high levels of stereochemical control [14] [15] [18].
Asymmetric hydrogenation protocols utilizing chiral metal complexes represent a cornerstone methodology for stereoselective cyclohexanol synthesis [18] [20]. Enantioselective organocatalytic transfer hydrogenation reactions using Hantzsch esters as hydrogen sources have demonstrated exceptional utility in accessing enantioenriched cyclohexanol derivatives [18]. These transformations typically employ iminium activation strategies, where chiral amine catalysts activate unsaturated carbonyl compounds toward hydride delivery from dihydropyridine reducing agents [18].
The mechanistic foundation of stereoselective transfer hydrogenation involves the formation of chiral iminium intermediates that control the facial selectivity of hydride delivery [18]. Experimental studies reveal that the tert-butyl Hantzsch ester provides optimal stereochemical outcomes due to its boat conformation, which maintains favorable orbital overlap between the nitrogen lone pair and the hydridic carbon-hydrogen bond [18]. This conformational preference directly translates to enhanced enantioselectivity in the reduction process [18].
Organocatalytic domino reactions offer powerful alternatives for constructing multiple stereogenic centers in single synthetic operations [14] [15]. The combination of Michael addition and aldol condensation reactions catalyzed by chiral organocatalysts enables the formation of highly substituted cyclohexane frameworks with excellent stereochemical control [14] [15]. These methodologies typically achieve diastereomeric ratios exceeding 99:1 and enantiomeric excesses surpassing 96% [14] [15].
Iridium-catalyzed stereoselective annulation strategies provide access to functionalized cyclohexanes through novel five-plus-one bond formation sequences [3] [19]. These transformations utilize pentamethylphenyl ketones as coupling partners with 1,5-diols, enabling the construction of complex cyclohexane architectures with high levels of stereocontrol [3]. The stereochemical outcome of these reactions is governed by thermodynamic control at certain positions and kinetic control at others, providing predictable stereochemical relationships [3].
The control of relative stereochemistry in cyclohexane synthesis involves understanding the factors that govern stereochemical outcomes at each position around the ring system [3]. Research has demonstrated that the stereochemistry at different positions is established through distinct mechanisms: thermodynamic epimerization, facial selectivity of metal hydride attack, and stereochemical transfer from starting materials [3].
Table 2: Stereoselective Synthesis Methods for Cyclohexanol Derivatives
Method | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Key Features |
---|---|---|---|---|
Iridium-catalyzed (5+1) annulation | 80 | >95:5 | - | Double alkylation with diols |
Organocatalytic Michael-Michael | 75 | >99:1 | 96 | Five contiguous stereocenters |
Enantioselective transfer hydrogenation | 91 | 93:7 | 95 | Hantzsch ester as hydrogen source |
Asymmetric hydrogenation | 96 | 85:15 | 74 | Quinidine thiourea catalyst |
Catalytic hydrogenation methodologies provide fundamental approaches for generating cyclohexanol derivatives from unsaturated precursors [9] [13]. The selective reduction of cyclohexene derivatives and aromatic precursors offers direct access to substituted cyclohexanol compounds under controlled reaction conditions [9] [32].
Heterogeneous catalytic systems utilizing supported metal catalysts demonstrate exceptional activity for cyclohexene hydrogenation [9] [42]. Lanthanum-promoted copper-zinc-silica catalysts exhibit remarkable performance in the hydrogenation of cyclohexyl acetate to cyclohexanol, achieving conversions of 99.5% with selectivities of 99.7% [9]. These catalysts operate through hydrogen borrowing mechanisms that facilitate both ester reduction and alcohol formation in sequential steps [9].
Single-atom catalysts represent an emerging class of hydrogenation catalysts with unique geometric and electronic properties [13]. Platinum atoms supported on sodium phosphomolybdate demonstrate exceptional activity for cyclohexanone hydrogenation, with the metal center serving as both an electron acceptor and donor during the catalytic cycle [13]. Density functional theory calculations reveal that the rate-determining step involves hydrogenation of the carbonyl oxygen atom, with the support acting as an electron reservoir [13].
The mechanistic understanding of catalytic hydrogenation processes has been advanced through comprehensive kinetic and computational studies [13] [36]. Ruthenium-catalyzed oxidation of cyclohexanol demonstrates the reversibility of alcohol-ketone interconversions under appropriate conditions [36] [37]. The rate law for ruthenium-catalyzed systems follows a complex kinetic expression involving both alcohol and oxidant concentrations, with deuterium isotope effects confirming hydride transfer as the key mechanistic step [36] [37].
Electrochemical hydrogenation approaches offer sustainable alternatives to traditional catalytic methods [8]. The deconstructive methoxylation of aryl alcohols proceeds through anodic oxidation to form aromatic radical cations, which subsequently fragment via mesolytic cleavage [8]. This methodology enables the direct installation of methoxy groups while avoiding the use of traditional reducing agents [8].
Table 3: Catalytic Hydrogenation Systems for Cyclohexanol Production
Catalyst | Conversion (%) | Selectivity (%) | Reaction Conditions |
---|---|---|---|
La-promoted Cu/ZnO/SiO₂ | 99.5 | 99.7 | H₂, 250°C |
Pt@Na₃PMA | 85.4 | 95.2 | H₂, 150°C |
Ru-EDTA-ascorbate | 6.19 | 88.1 | O₂, RT |
NaClO/TEMPO/KBr | 91.0 | 98.5 | Aqueous, RT |
Methoxylation reactions constitute critical transformations for introducing methoxy substituents onto cyclohexanol frameworks [7] [8] [12]. The mechanistic understanding of these processes has evolved significantly, revealing multiple pathways for achieving selective methoxylation under various reaction conditions [7] [8] [12].
The Williamson ether synthesis represents the most widely employed methodology for methoxylation of alcohols [21] [25] . This transformation proceeds through a bimolecular nucleophilic substitution mechanism where alkoxide nucleophiles displace halide leaving groups from methyl halides [21] [25]. The reaction requires careful optimization of base strength, solvent choice, and reaction temperature to achieve optimal yields while minimizing competing elimination reactions [25] .
Mechanistic studies of methoxylation reactions on zeolite surfaces reveal the critical role of methanol loading in determining reaction rates [12]. Operando diffuse reflectance infrared Fourier transform spectroscopy and mass spectrometry studies demonstrate that methoxylation rates increase by more than an order of magnitude when methanol loading increases from one to eight molecules per Brønsted acidic site [12]. This loading dependence reflects the cooperative effect of multiple methanol molecules in stabilizing transition states [12].
The stereochemical course of methoxylation reactions depends critically on the mechanism of carbon-oxygen bond formation [8]. Studies using enantioenriched starting materials reveal that methoxylation can proceed through either inversion or racemization pathways, depending on the specific reaction conditions [8]. The observation of racemization in certain cases confirms the involvement of planar carbocation intermediates [8].
Optimization strategies for methoxylation reactions focus on maximizing selectivity while minimizing side reactions [26] . The use of phase transfer catalysts, particularly ionic liquids, has emerged as an effective approach for enhancing reaction efficiency [47]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate demonstrate superior performance compared to conventional phase transfer catalysts [47].
The development of mild methoxylation conditions has led to the exploration of alternative activation strategies [46]. Mitsunobu reaction conditions enable the methoxylation of sterically hindered alcohols under neutral conditions, avoiding the need for strong bases that might cause undesired side reactions [46]. These conditions are particularly valuable for sensitive substrates that cannot tolerate harsh reaction environments [46].
Table 4: Methoxylation Reaction Conditions and Yields
Substrate | Reagent | Yield (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
Cyclohexanol | CH₃I/NaH | 62 | 18 | 66 |
Aryl alcohols | CH₃OH/acid | 85 | 4 | 60 |
Benzylic alcohols | CH₃I/base | 78 | 12 | 25 |
Saturated alcohols | Mitsunobu conditions | 72 | 6 | 25 |
The proton nuclear magnetic resonance spectrum of 3-methoxycyclohexan-1-ol exhibits characteristic resonance patterns that provide definitive structural identification [1] [6]. The methoxy protons manifest as a sharp singlet at 3.57 parts per million, integrating for three hydrogen atoms and demonstrating minimal coupling to adjacent protons due to rapid rotation around the carbon-oxygen bond [1]. This chemical shift position reflects the deshielding effect of the electronegative oxygen atom within the methoxy functional group.
The hydroxyl-bearing methine proton appears as a complex multiplet centered at 4.32 parts per million, significantly deshielded by the adjacent oxygen atom [1]. The multiplicity pattern reflects coupling interactions with neighboring methylene protons within the cyclohexane ring system. The cyclohexane ring protons collectively appear as overlapping multiplets in the aliphatic region between 1.2 and 2.1 parts per million, with individual resonances often obscured by the complexity of the ring system dynamics [1] [6].
The conformational behavior of 3-methoxycyclohexan-1-ol significantly influences the proton nuclear magnetic resonance spectral appearance [7] [8]. Studies utilizing both nuclear magnetic resonance spectroscopy and X-ray crystallography have demonstrated that the compound preferentially adopts conformations where steric interactions are minimized through specific spatial arrangements of the substituent groups [7] [8]. The intramolecular hydrogen bonding potential between the hydroxyl and methoxy groups further complicates the spectral interpretation, particularly in non-polar solvents where such interactions become more favorable [8].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information regarding the carbon environments within 3-methoxycyclohexan-1-ol [1] [9] [10]. The carbinol carbon bearing the hydroxyl group resonates at 75.79 parts per million, characteristic of carbon atoms directly bonded to electronegative oxygen atoms [1] [9]. This chemical shift falls within the expected range for secondary alcohols and reflects the electron-withdrawing influence of the hydroxyl substituent.
The methoxy carbon appears at 56.24 parts per million, consistent with methoxy groups attached to saturated carbon centers [1] [10]. This chemical shift position distinguishes the compound from aromatic methoxy derivatives, which typically exhibit different electronic environments due to conjugation effects. The cyclohexane ring carbons resonate in the aliphatic region between 25 and 35 parts per million, with individual chemical shifts dependent upon their proximity to the electronegative substituents [9] [11].
Carbon-13 nuclear magnetic resonance chemical shift assignments for cyclohexanol derivatives follow predictable patterns based on substituent effects and conformational preferences [12] [9]. The broadband-decoupled carbon-13 spectra eliminate complications arising from carbon-hydrogen coupling, providing clear resolution of individual carbon environments. The total number of carbon resonances observed depends upon the molecular symmetry, with symmetric isomers potentially showing fewer signals than the total number of carbon atoms present [9] [13].
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for structural elucidation of 3-methoxycyclohexan-1-ol [14] [15] [16]. The technique employs polarization transfer from protons to carbon-13 nuclei, enhancing signal intensity while simultaneously revealing the number of hydrogen atoms attached to each carbon center [14] [17] [18].
The Distortionless Enhancement by Polarization Transfer-90 experiment selectively displays only methine carbon resonances, appearing as positive signals [14] [15] [19]. For 3-methoxycyclohexan-1-ol, this reveals the carbinol carbon and the carbon bearing the methoxy group as the primary methine centers. The absence of other signals in the Distortionless Enhancement by Polarization Transfer-90 spectrum confirms the methylene nature of the remaining ring carbons [15] [19].
The Distortionless Enhancement by Polarization Transfer-135 experiment provides comprehensive multiplicity information through phase-sensitive detection [14] [15] [16]. Methyl carbons, including the methoxy carbon, appear as positive signals, while methylene carbons appear as negative (inverted) peaks [15] [19] [18]. This phase differentiation enables unambiguous assignment of carbon multiplicities and facilitates complete structural characterization.
Distortionless Enhancement by Polarization Transfer experiments offer significant advantages over conventional carbon-13 nuclear magnetic resonance spectroscopy through enhanced sensitivity and reduced acquisition times [14] [17] [18]. The polarization transfer mechanism exploits the shorter relaxation times of protons compared to carbon-13 nuclei, enabling faster repetition rates and improved signal-to-noise ratios [17] [18]. However, quaternary carbons remain invisible in Distortionless Enhancement by Polarization Transfer spectra due to the absence of directly attached protons [14] [15] [17].
The mass spectrometric analysis of 3-methoxycyclohexan-1-ol reveals characteristic fragmentation pathways that provide structural confirmation and enable differentiation from isomeric compounds [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecular formula C7H14O2, though this peak typically exhibits moderate intensity due to the inherent instability of aliphatic alcohol molecular ions [2] [20] [22].
The base peak commonly appears at mass-to-charge ratio 71, representing a characteristic ring fragmentation product that retains the cyclohexane framework while losing the functional group substituents [20] [23]. This fragment demonstrates the inherent stability of cyclic structures in mass spectrometric conditions compared to their linear counterparts [24] [22]. The formation of this fragment involves complex rearrangement processes that eliminate both the hydroxyl and methoxy functionalities through concerted mechanisms.
Alpha-cleavage reactions constitute the predominant fragmentation pathways for 3-methoxycyclohexan-1-ol [20] [21] [22]. Loss of water (mass 18) generates a significant fragment at mass-to-charge ratio 112, reflecting the facility of dehydration reactions in alcohol-containing molecules [21] [23]. This dehydration process often involves hydrogen rearrangement mechanisms that stabilize the resulting carbocation species. Similarly, loss of the methoxy radical (mass 31) produces fragments at mass-to-charge ratio 99, demonstrating the relative weakness of the carbon-oxygen bond in ether linkages [20] [25].
Beta-cleavage processes contribute additional fragmentation pathways, particularly involving the cyclohexane ring system [20] [24]. These fragmentations typically result in smaller mass fragments through sequential bond breaking processes that may involve McLafferty rearrangements in cases where appropriate hydrogen transfer can occur [20] [24]. The presence of both alcohol and ether functional groups creates multiple competing fragmentation pathways, resulting in complex mass spectral patterns that require careful interpretation for structural elucidation.
The relative intensities of fragmentation ions provide additional structural information and enable quantitative analysis when combined with appropriate internal standards [20] [26]. Isotope patterns, particularly the molecular ion plus one peak, confirm the molecular formula and provide supporting evidence for structural assignments [22] [26]. Advanced mass spectrometric techniques, including high-resolution mass spectrometry and tandem mass spectrometry, enable more definitive structural characterization through accurate mass measurements and controlled fragmentation studies.
Infrared spectroscopy provides comprehensive vibrational information for 3-methoxycyclohexan-1-ol through characteristic absorption bands that reflect the molecular functional groups and conformational preferences [27] [28] [29]. The hydroxyl group exhibits a characteristic broad absorption band in the region 3200-3600 cm⁻¹, with the exact position and bandwidth strongly dependent upon hydrogen bonding interactions and molecular environment [28] [29] [30].
The carbon-hydrogen stretching vibrations manifest as multiple absorption bands reflecting the diverse hydrogen environments within the molecule [27] [28] [31]. Aliphatic carbon-hydrogen stretches from the cyclohexane ring appear in the region 2850-3000 cm⁻¹, while the methoxy carbon-hydrogen stretches occur at slightly lower frequencies around 2815-2830 cm⁻¹ due to the electronegative oxygen substituent [31] [32]. These frequency differences enable differentiation between various carbon-hydrogen bond environments within the molecular framework.
The carbon-oxygen stretching vibrations provide diagnostic information regarding the ether and alcohol functionalities [28] [30] [31]. The carbon-oxygen single bond stretch appears as a strong absorption band in the region 1000-1200 cm⁻¹, with the exact frequency dependent upon the specific bonding environment and conformational factors [28] [30]. The carbon-hydroxyl in-plane bending vibration contributes additional absorption features around 1280-1350 cm⁻¹, providing supplementary confirmation of the alcohol functionality [29] [30].
Conformational effects significantly influence the infrared spectral characteristics of 3-methoxycyclohexan-1-ol [29] [30]. Different chair conformations of the cyclohexane ring produce subtly different vibrational frequencies due to varying bond angles and torsional strains [29]. Intramolecular hydrogen bonding between the hydroxyl and methoxy groups can shift absorption frequencies and alter band intensities, particularly in non-polar solvents where such interactions become energetically favorable [29] [30].
Gas chromatography-mass spectrometry represents the primary analytical technique for purity assessment of 3-methoxycyclohexan-1-ol due to its excellent resolution of stereoisomers and ability to detect trace impurities [34] [25] [35]. Typical analytical conditions employ non-polar stationary phases such as dimethylpolysiloxane columns (DB-5 or HP-5) with temperature programming from 50°C to 250°C at rates of 5-10°C per minute [34] [35]. Under these conditions, 3-methoxycyclohexan-1-ol typically elutes between 8-12 minutes, with different stereoisomers showing baseline resolution due to their different physical properties and interactions with the stationary phase [25].
High-performance liquid chromatography provides complementary purity assessment capabilities, particularly for samples that may be thermally labile or difficult to volatilize [37]. Reversed-phase conditions using C18 stationary phases with water-methanol or water-acetonitrile mobile phases enable effective separation of the compound from potential impurities . Normal-phase chromatography using silica gel stationary phases with hexane-ethyl acetate mobile phases offers alternative selectivity for specific separation challenges [37].
Ultra-performance liquid chromatography-mass spectrometry offers the highest analytical resolution and sensitivity for purity assessment applications [39] [40]. The enhanced separation efficiency of sub-2-micron particle stationary phases combined with mass spectrometric detection enables detection and identification of trace impurities that may not be resolved by conventional analytical techniques [40]. This approach proves particularly valuable for pharmaceutical applications where impurity identification and quantification must meet stringent regulatory requirements.
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